molecular formula C13H11ClINO2 B1439444 (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol CAS No. 1186405-17-3

(5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol

Cat. No.: B1439444
CAS No.: 1186405-17-3
M. Wt: 375.59 g/mol
InChI Key: ARAADPSBHNGSLJ-UHFFFAOYSA-N
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Description

(5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol is a complex organic compound that features a pyridine ring substituted with benzyloxy, chloro, and iodo groups, along with a methanol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol typically involves multi-step organic reactions. One common synthetic route starts with the iodination of a pyridine derivative, followed by chlorination and benzyloxylation. The final step involves the introduction of the methanol group through a reduction reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve optimized reaction conditions and the use of continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can undergo reduction reactions to modify the halogen substituents.

    Substitution: The chloro and iodo groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)aldehyde or (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)carboxylic acid.

Scientific Research Applications

(5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol include:

  • (5-(Benzyloxy)-6-chloro-4-bromopyridin-2-yl)methanol
  • (5-(Benzyloxy)-6-chloro-4-fluoropyridin-2-yl)methanol
  • (5-(Benzyloxy)-6-chloro-4-methylpyridin-2-yl)methanol

Uniqueness

What sets this compound apart from these similar compounds is the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine substituent can enhance the compound’s ability to participate in specific chemical reactions and interact with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(6-chloro-4-iodo-5-phenylmethoxypyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClINO2/c14-13-12(11(15)6-10(7-17)16-13)18-8-9-4-2-1-3-5-9/h1-6,17H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAADPSBHNGSLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(N=C2Cl)CO)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670634
Record name [5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186405-17-3
Record name 6-Chloro-4-iodo-5-(phenylmethoxy)-2-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186405-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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